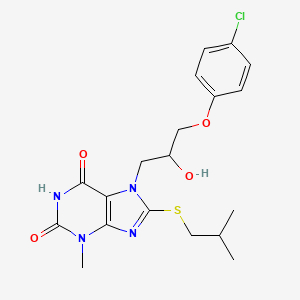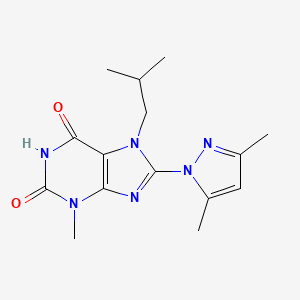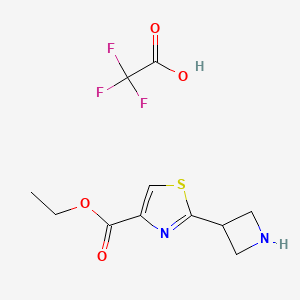![molecular formula C10H20ClN B2846421 6-Azaspiro[5.5]undecan-6-ium chloride CAS No. 56496-16-3](/img/structure/B2846421.png)
6-Azaspiro[5.5]undecan-6-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azaspiro[5.5]undecan-6-ium chloride is a chemical compound with the molecular formula C10H20ClN . It is also known by its English name 6-AZONIA-SPIRO[5.5]UNDECANE CHLORIDE .
Synthesis Analysis
The synthesis of this compound involves a reaction with sodium hydroxide at 100°C for 5 hours . The reactants include piperidine, 1,5-dichloropentane, and a 50 wt% sodium hydroxide solution . After the reaction, isopropanol is added and the mixture is allowed to cool off . The precipitated NaCl is then filtered off and the solvent is evaporated . The residue is taken up in hot ethanol and the product is precipitated via the addition of methyl-tert-butyl ether . The product is then filtered off, washed with some more methyl-tert-butyl ether, and dried in vacuo to yield white, powdery 6-azoniaspiro[5.5]undecane chloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H20N.Cl . The molecular weight of the compound is 189.73 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.73 . Other specific properties such as boiling point, melting point, and density are not mentioned in the search results.Applications De Recherche Scientifique
1. Synthetic Approaches and Chemical Synthesis
6-Azaspiro[5.5]undecan-6-ium chloride, a spiroaminal compound, plays a significant role in chemical synthesis. Spiroaminals like this compound are found at the core of many natural and synthetic products with considerable biological activities, making their synthesis a key area of interest in organic chemistry (Sinibaldi & Canet, 2008). These compounds have been targeted for stereoselective synthesis due to their potential applications in pharmacology (Ibuka et al., 1981).
2. Crystal Structure and Thermodynamic Properties
The study of crystal structures and thermodynamic properties of spirocyclic compounds, including 6-Azaspiro[5.5]undecan-6-ium derivatives, provides insights into their stability and potential applications. For example, research on the crystal structure and thermodynamic properties of a derivative of this compound has expanded understanding of its physical characteristics and potential applications in material science (Zeng, Wang, & Zhang, 2021).
3. Electrocatalysis and Oxidation Reactions
In the field of electrochemistry, derivatives of this compound have been used as mediators in electrocatalytic processes. For instance, a modified electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl showed potential in the oxidation of diols to produce optically active lactones, a process significant in organic synthesis (Kashiwagi et al., 2003).
4. Spirocyclization in Organic Synthesis
Spirocyclization, a crucial reaction in organic chemistry, utilizes compounds like this compound. This process has been explored for the synthesis of spirocyclic compounds, which are integral to various natural products and pharmaceuticals (Abe et al., 2009).
5. Applications in Anion Exchange Membranes
This compound derivatives have found applications in the development of anion exchange membranes (AEMs) for fuel cells. Their structural properties contribute to the high ion conductivity and mechanical stability of these membranes, making them valuable in energy technology (Wang, Li, Li, & Zhu, 2020).
Propriétés
IUPAC Name |
6-azoniaspiro[5.5]undecane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N.ClH/c1-3-7-11(8-4-1)9-5-2-6-10-11;/h1-10H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJFPNVWAISDQR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(CC1)CCCCC2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B2846340.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2846343.png)


![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846346.png)



![2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2846352.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2846353.png)



